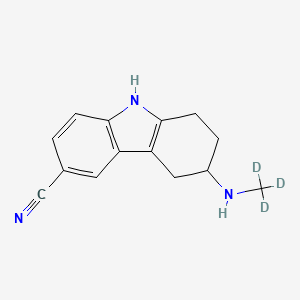
rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole-d3: is a deuterated analogue of rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole. This compound is primarily used in scientific research, particularly in the field of proteomics. It is an intermediate in the preparation of Frovatriptan, a medication used to treat migraines .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole-d3 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Carbazole Core: This involves the cyclization of an appropriate precursor to form the carbazole core.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.
Methylation of the Amino Group: The amino group is methylated using a methylating agent such as methyl iodide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process is carried out in specialized reactors to ensure safety and efficiency .
化学反応の分析
Types of Reactions:
Oxidation: rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole-d3 can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield amine or alkane derivatives .
科学的研究の応用
rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Proteomics Research: It is used as a reference standard in mass spectrometry for the identification and quantification of proteins.
Pharmaceutical Research: It serves as an intermediate in the synthesis of Frovatriptan, a drug used to treat migraines.
Chemical Biology: The compound is used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole-d3 involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific application and target molecule .
類似化合物との比較
rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole-d3 is unique due to its deuterated nature, which provides enhanced stability and improved performance in mass spectrometry. Similar compounds include:
rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole: The non-deuterated analogue.
Frovatriptan: A related compound used in the treatment of migraines.
Other Deuterated Carbazoles: Compounds with similar structures but different substituents.
特性
IUPAC Name |
6-(trideuteriomethylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-16-10-3-5-14-12(7-10)11-6-9(8-15)2-4-13(11)17-14/h2,4,6,10,16-17H,3,5,7H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDCBQPOJXEMKM-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
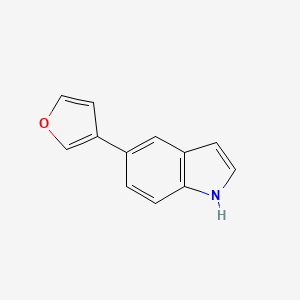
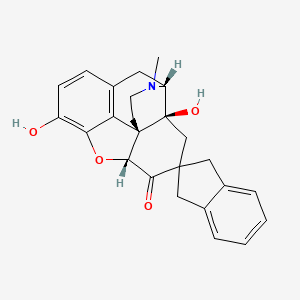
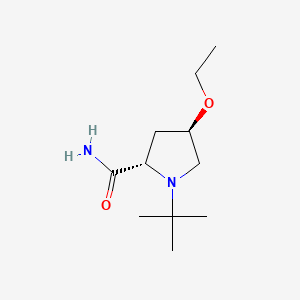

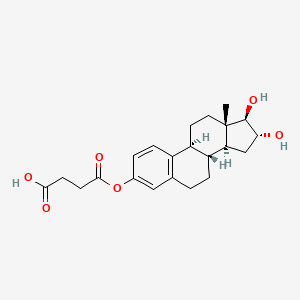
![1h-Furo[2,3-f]benzimidazole](/img/structure/B588651.png)

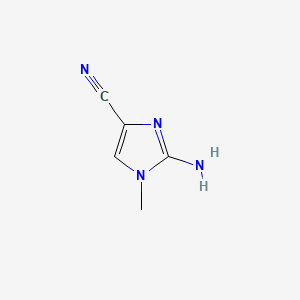

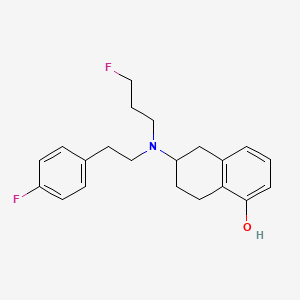
![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran](/img/structure/B588664.png)
